2,3-dinor Thromboxane B2-d9
Description
Contextualization of Thromboxane (B8750289) Biosynthesis within Eicosanoid Biology
Eicosanoids are a large family of signaling molecules derived from 20-carbon fatty acids, most notably arachidonic acid. microbenotes.comlibretexts.org These bioactive lipids, which include prostaglandins, leukotrienes, and thromboxanes, are crucial mediators in a vast array of physiological and pathological processes such as inflammation, immunity, and blood clotting. creative-proteomics.compatsnap.com
The biosynthesis of thromboxanes begins with the release of arachidonic acid from the cell's membrane phospholipids (B1166683) by the enzyme phospholipase A2. patsnap.comnih.gov Once liberated, arachidonic acid is metabolized by one of two major enzymatic pathways: the cyclooxygenase (COX) pathway or the lipoxygenase (LOX) pathway. patsnap.comresearchgate.net
Thromboxanes are synthesized via the COX pathway. creative-proteomics.com The cyclooxygenase enzymes, COX-1 and COX-2, convert arachidonic acid into the unstable intermediate prostaglandin (B15479496) H2 (PGH2). researchgate.netreactome.org From PGH2, the enzyme thromboxane-A synthase, primarily found in platelets, catalyzes the formation of Thromboxane A2 (TXA2). wikipedia.orgnih.gov TXA2 is a potent but highly unstable compound with a very short half-life, known for its role in promoting platelet aggregation and vasoconstriction. creative-proteomics.comwikipedia.orgnih.gov Due to its instability, TXA2 is rapidly hydrolyzed into its more stable, but biologically inactive, metabolite, Thromboxane B2 (TXB2). wjgnet.com
Significance of 2,3-dinor Thromboxane B2 as a Principal Metabolite of Thromboxane B2
Thromboxane B2 (TXB2), while more stable than its precursor, undergoes further metabolism in the body before excretion. wjgnet.com A significant portion of TXB2 is metabolized through beta-oxidation, a process that shortens its carboxylic acid side chain. nih.govontosight.ai The primary product of this metabolic pathway is 2,3-dinor-Thromboxane B2. univ-poitiers.fr
The measurement of 2,3-dinor-Thromboxane B2 in urine is considered a reliable and non-invasive method for assessing the in vivo production of TXA2. caymanchem.commedchemexpress.comlipidmaps.org This is because the levels of this metabolite in urine directly correlate with the systemic production of TXA2, primarily from platelet activation. wjgnet.comaacrjournals.orgfrontiersin.org In healthy individuals, the excretion of 2,3-dinor-Thromboxane B2 is relatively low, but it can be significantly elevated in conditions associated with increased platelet activity, such as acute myocardial infarction and unstable angina. nih.gov Studies have also shown that urinary levels of 2,3-dinor-Thromboxane B2 are reduced in response to therapies that inhibit platelet function, such as aspirin (B1665792). nih.gov
Another major metabolite of TXB2 is 11-dehydro-Thromboxane B2. wjgnet.comcapes.gov.br Both 2,3-dinor-Thromboxane B2 and 11-dehydro-Thromboxane B2 are considered important biomarkers of in vivo thromboxane production. capes.gov.br
Rationale for Deuterated Analogs in Quantitative Bioanalytical Research: The Case of 2,3-dinor Thromboxane B2-d9
In quantitative bioanalytical methods, particularly those employing mass spectrometry (MS), the use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision. crimsonpublishers.comacanthusresearch.com These standards are molecules that are chemically identical to the analyte of interest but have been enriched with a heavy isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com
The rationale for using a deuterated analog like this compound as an internal standard for the quantification of 2,3-dinor Thromboxane B2 is based on several key principles:
Similar Physicochemical Properties: Because the chemical structure of this compound is nearly identical to the endogenous analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. acanthusresearch.com This co-elution is important for compensating for any analyte loss or variability during these steps. nih.gov
Mass Distinction: Despite their similar chemical behavior, the deuterated standard and the non-deuterated analyte have different molecular weights. acanthusresearch.com This mass difference allows them to be distinguished and separately quantified by the mass spectrometer.
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. crimsonpublishers.comrsc.org Since the internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals can be used to correct for these effects, leading to more accurate quantification.
This compound is specifically designed for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of 2,3-dinor Thromboxane B2. biomol.comcaymanchem.com The "d9" designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium atoms. biomol.com This significant mass difference ensures a clear separation of the signals from the analyte and the internal standard in the mass spectrum.
Table 1: Key Compounds in Thromboxane Research
Properties
Molecular Formula |
C18H21D9O6 |
|---|---|
Molecular Weight |
351.5 |
InChI |
InChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+,18?/m0/s1/i1D3,2D2,3D2,4D2 |
InChI Key |
RJHNVFKNIJQTQF-NADUYOJDSA-N |
SMILES |
O[C@@H]1[C@H](C/C=CCC(O)=O)[C@@H](/C=C/[C@@H](O)CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(O)C1 |
Synonyms |
2,3-dinor TXB2-d9 |
Origin of Product |
United States |
Biochemical Pathways and Metabolism of 2,3 Dinor Thromboxane B2
Precursor Thromboxane (B8750289) A2 and Thromboxane B2 Formation Dynamics
Thromboxane A2 (TXA2) is a potent bioactive lipid mediator derived from arachidonic acid. wikipedia.orgmdpi.com The synthesis of TXA2 is initiated by the action of phospholipase A2 on cell membrane phospholipids (B1166683), which releases arachidonic acid. mdpi.com Subsequently, the cyclooxygenase (COX) enzymes, COX-1 and COX-2, convert arachidonic acid to the unstable intermediate Prostaglandin (B15479496) H2 (PGH2). mdpi.comnih.gov In platelets, the enzyme thromboxane-A synthase then rapidly converts PGH2 into TXA2. wikipedia.orgyoutube.com
TXA2 is a powerful vasoconstrictor and a key promoter of platelet aggregation. wikipedia.orgnih.gov However, it is extremely unstable in aqueous environments, with a very short half-life of about 30 seconds. nih.gov It undergoes rapid, non-enzymatic hydrolysis to form its biologically inactive, but more stable, metabolite, Thromboxane B2 (TXB2). wikipedia.orgreactome.org This rapid conversion from the active TXA2 to the inactive TXB2 is a crucial aspect of the localized and transient nature of thromboxane signaling. nih.govwikipedia.org The measurement of TXB2 and its downstream metabolites is often used as a reliable indicator of in vivo TXA2 production. wikipedia.orgmdpi.com
Enzymatic Derivation of 2,3-dinor Thromboxane B2 through Beta-Oxidation
Once formed, Thromboxane B2 enters into systemic circulation and undergoes further metabolic processing, primarily in the liver, before being excreted in the urine. unicatt.it One of the major metabolic pathways for TXB2 is beta-oxidation, a catabolic process that breaks down fatty acid molecules. nih.govwikipedia.org A single step of beta-oxidation acting on TXB2 results in the formation of 2,3-dinor Thromboxane B2. nih.gov
The beta-oxidation of Thromboxane B2 to 2,3-dinor Thromboxane B2 involves a series of enzymatic reactions analogous to those in fatty acid metabolism. While the specific enzymes responsible for the beta-oxidation of TXB2 are not as extensively characterized as those for fatty acids, the process is understood to involve acyl-CoA synthetases, acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and thiolases. The initial substrate for this pathway is Thromboxane B2, which is first activated to its CoA ester. The subsequent enzymatic cascade shortens the carboxylic acid side chain by two carbon atoms, yielding 2,3-dinor Thromboxane B2.
In addition to beta-oxidation, another significant metabolic pathway for Thromboxane B2 involves the dehydrogenation of the C-11 hydroxyl group, catalyzed by NAD+-dependent 11-hydroxythromboxane B2 dehydrogenase (11-TXB2DH), to form 11-dehydro-Thromboxane B2. nih.gov Both 2,3-dinor-TXB2 and 11-dehydro-TXB2 are major urinary metabolites of TXB2 in humans. nih.gov
Studies comparing the urinary excretion of these two metabolites have shown that 11-dehydro-TXB2 is generally the more abundant metabolite in healthy individuals. nih.gov However, the relative amounts of these metabolites can provide insights into the dynamics of thromboxane biosynthesis and metabolism. nih.gov For instance, combined analysis of both metabolites can help distinguish between increased biosynthesis of Thromboxane A2 and altered metabolic pathways. nih.gov
| Metabolite | Metabolic Pathway | Key Enzyme (for 11-dehydro-TXB2) | Relative Abundance in Urine (Healthy Subjects) |
|---|---|---|---|
| 2,3-dinor Thromboxane B2 | Beta-Oxidation | N/A (Series of beta-oxidation enzymes) | Less abundant |
| 11-dehydro Thromboxane B2 | Dehydrogenation at C-11 | 11-hydroxythromboxane B2 dehydrogenase (11-TXB2DH) | More abundant nih.gov |
Physiological Clearance and Excretion Pathways of 2,3-dinor Thromboxane B2 in Experimental Models
Following its formation, 2,3-dinor Thromboxane B2 is cleared from the circulation and excreted in the urine. nih.gov Studies in both human and non-human primate models have confirmed that 2,3-dinor-TXB2 is a major urinary metabolite of TXB2. nih.gov In one study involving the infusion of radiolabeled TXB2 into a healthy male volunteer, 74% of the radioactivity was recovered in the urine within 13 hours, with 2,3-dinor-TXB2 being a significant portion of this. nih.gov The measurement of urinary 2,3-dinor-TXB2 is therefore considered a reliable, non-invasive method for assessing in vivo thromboxane synthesis and platelet function. nih.govnih.gov
Experimental studies in rats have shown that under conditions of cyclosporin (B1163) A-induced nephrotoxicity, there is a significant increase in the urinary excretion of both TXB2 and 2,3-dinor-TXB2. nih.gov This suggests that in certain pathological states, the production and subsequent metabolism of thromboxanes are elevated. nih.gov
| Metabolite | Median Excretion Rate (ng/hour) |
|---|---|
| 2,3-dinor Thromboxane B2 | 10.3 nih.gov |
| Thromboxane B2 | 2.8 nih.gov |
Advanced Analytical Methodologies for Quantification of 2,3 Dinor Thromboxane B2 Using 2,3 Dinor Thromboxane B2 D9 As an Internal Standard
Chromatographic Separation Methodologies
Ultra Performance Liquid Chromatography (UPLC) is a highly favored technique for the analysis of eicosanoids due to its high resolution, speed, and efficiency. UPLC systems, utilizing columns with sub-2 µm particles, provide superior separation compared to traditional HPLC. nih.gov
For the analysis of 2,3-dinor Thromboxane (B8750289) B2, reversed-phase chromatography is commonly employed. A typical UPLC method utilizes a C18 or a phenyl-based column to achieve separation. researchgate.netnih.gov Gradient elution is necessary to effectively resolve the analyte from other components in the sample matrix.
A representative UPLC method involves:
Column: ACQUITY UPLC® BEH Phenyl (50 mm × 2.1 mm, 1.7 µm). nih.gov
Mobile Phase: A gradient system consisting of an aqueous component (e.g., 2 mmol/L ammonium acetate with 0.002% ammonia water) and an organic component (e.g., acetonitrile). nih.gov
Flow Rate: A typical flow rate is around 0.3 mL/min. nih.gov
Column Temperature: The column is often maintained at a constant temperature, for instance, 40 °C, to ensure reproducible retention times. nih.gov
This approach allows for a short analytical run time, often under 5 minutes, while achieving excellent separation of 2,3-dinor Thromboxane B2 from other thromboxane metabolites and related compounds. nih.gov
Gas chromatography, particularly capillary GC, represents a classic and powerful technique for the quantification of thromboxane metabolites. nih.gov However, due to the low volatility and polar nature of 2,3-dinor Thromboxane B2, chemical derivatization is a mandatory prerequisite for GC analysis. nih.govnih.gov This multi-step process converts the analyte into a more volatile and thermally stable form suitable for gas-phase separation.
Common derivatization steps include:
Methoximation: To protect the ketone groups. nih.govnih.gov
Esterification: The carboxyl group is converted to an ester, often a pentafluorobenzyl (PFB) ester, which enhances sensitivity for electron capture detection. nih.govnih.gov
Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers. nih.govnih.gov
Following derivatization, the sample is injected into a high-resolution capillary GC system for separation. nih.gov While robust, GC-based methods are generally more labor-intensive than LC methods because of the extensive sample preparation required. nih.govnih.gov
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the definitive method for the detection and quantification of 2,3-dinor Thromboxane B2 due to its exceptional sensitivity and specificity. When coupled with a chromatographic system (LC-MS or GC-MS), it allows for the reliable measurement of low picogram levels of the analyte in complex biological fluids like urine. nih.gov
Tandem mass spectrometry (MS/MS), often performed on a triple-quadrupole mass spectrometer, is the gold standard for quantification. researchgate.netnih.gov This technique significantly enhances selectivity by monitoring a specific fragmentation reaction for the analyte and its internal standard. nih.gov The process involves selecting a precursor ion (the molecular ion or a characteristic adduct) in the first quadrupole, inducing fragmentation in the collision cell (the second quadrupole), and then monitoring a specific product ion in the third quadrupole. This process is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
The choice of ionization technique is dictated by the preceding chromatographic method and the chemical nature of the analyte.
Electrospray Ionization (ESI): This is the most common ionization source for LC-MS applications. For 2,3-dinor Thromboxane B2, ESI is typically operated in the negative-ion mode, which is highly efficient for acidic molecules containing a carboxyl group. researchgate.netnih.gov The deprotonated molecule [M-H]⁻ is generated in the ion source and serves as the precursor ion for subsequent MS/MS analysis. researchgate.net
Negative-Ion Chemical Ionization (NICI): This technique is frequently used in GC-MS analysis of eicosanoids. nih.govnih.gov After derivatization to the PFB ester, the molecule becomes highly electrophilic. NICI is a soft ionization technique that results in the formation of a stable carboxylate anion, which can be monitored with high sensitivity and specificity. nih.govnih.gov This method allows for quantification in the low-picogram-per-milliliter range. nih.gov
Rigorous Analytical Validation and Quality Control Frameworks in Research
To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo rigorous validation according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eufda.gov The validation process demonstrates that the method is "fit for purpose." fda.gov For the quantification of 2,3-dinor Thromboxane B2, key validation parameters include specificity, linearity, accuracy, precision, and sensitivity (limit of detection and quantification).
Specificity: The ability to unequivocally assess the analyte in the presence of other components. MS/MS provides high specificity by monitoring unique ion transitions. europa.eu
Linearity: The method's ability to produce test results that are directly proportional to the analyte concentration within a given range. A calibration curve is generated using standards of known concentrations, and a correlation coefficient (R²) greater than 0.99 is typically required. nih.gov
Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples spiked with known amounts of the analyte at different concentration levels (low, medium, and high). europa.eu
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), with acceptance criteria typically set at a coefficient of variation (CV%) of less than 15%. researchgate.netnih.goveuropa.eu
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.goveuropa.eu
The following tables present typical validation data for a UPLC-MS/MS method for quantifying 2,3-dinor Thromboxane B2.
Table 1: Sensitivity and Linearity of a UPLC-MS/MS Method Data compiled from a study on thromboxane A2 metabolites. nih.gov
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Linearity Range | 0.1 - 20 ng/mL |
Table 2: Precision of a UPLC-MS/MS Method Data compiled from a study on thromboxane A2 metabolites. nih.gov
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
|---|---|---|
| Low | 2.79% - 13.01% | 4.45% - 13.67% |
| Medium | 2.79% - 13.01% | 4.45% - 13.67% |
Table 3: Accuracy (Recovery) of a UPLC-MS/MS Method Data compiled from a study on thromboxane A2 metabolites. nih.gov
| Concentration Level | Spike Recovery (%) |
|---|---|
| At LOQ Level | 91.48% - 104.87% |
Assessment of Linearity, Accuracy, Precision, and Limits of Quantification
The validation of an LC-MS/MS method establishes its performance characteristics. This process ensures that the assay is reliable for the intended application. Key parameters assessed include linearity, accuracy, precision, and the limits of quantification.
Linearity demonstrates that the instrumental response is directly proportional to the concentration of the analyte over a given range. For thromboxane metabolites, calibration curves are typically generated by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations. These curves consistently show excellent linearity, with a coefficient of determination (r²) routinely greater than 0.99. lipidmaps.org
Accuracy and Precision are critical for ensuring the dependability of the measurements. Accuracy refers to the closeness of a measured value to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, accuracy is typically accepted if the mean value is within ±15% of the nominal value (and ±20% at the lower limit of quantification). Precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). rug.nl Studies on thromboxane metabolites consistently report intra- and inter-assay precision values of less than 10-15%. nih.govresearchgate.net
Limits of Quantification (LOQ) define the lowest concentration of an analyte that can be reliably measured with acceptable accuracy and precision. Given the low physiological concentrations of 2,3-dinor-TXB2, a low Lower Limit of Quantification (LLOQ) is essential. Methods utilizing gas chromatography-mass spectrometry, a related technique, have demonstrated the ability to quantify 2,3-dinor-TXB2 in the low-picogram/milliliter range in urine. nih.gov For similar metabolites like 11-dehydro Thromboxane B2, a clinically relevant LLOQ of 25.0 pg/mL has been validated using LC-MS/MS. celerion.com
The table below summarizes the typical performance characteristics of a validated LC-MS/MS method for 2,3-dinor-TXB2.
| Parameter | Typical Acceptance Criteria / Value |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% of nominal value |
| Precision (% CV) | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | Low pg/mL range (e.g., 10-50 pg/mL) |
Evaluation of Method Specificity and Potential Interferences
Method Specificity is the ability of the assay to unequivocally measure the analyte of interest, 2,3-dinor-TXB2, without interference from other substances that may be present in the sample matrix, such as urine or plasma.
The high specificity of LC-MS/MS is achieved through the use of Multiple Reaction Monitoring (MRM). In this technique, a specific precursor ion (the ionized analyte) is selected and fragmented, and a resulting unique product ion is monitored. This precursor-to-product ion transition is a highly specific signature of the target molecule. For 2,3-dinor-TXB2, the deprotonated molecule [M-H]⁻ would be selected as the precursor ion. A representative MRM transition for a similar dinor metabolite (2,3-dinor-8-iso PGF2α) is monitoring the transition from a precursor ion of m/z 325 to a product ion of m/z 237. lipidmaps.org This level of specificity is crucial to avoid cross-reactivity with structurally related thromboxane metabolites, an issue that can confound results from less specific immunoassays.
Potential Interferences primarily arise from the sample matrix itself. Endogenous components in biological fluids can co-elute with the analyte and affect the efficiency of ionization in the mass spectrometer source, a phenomenon known as the "matrix effect." This can lead to either ion suppression or enhancement, causing inaccurate quantification.
The use of a stable isotope-labeled internal standard like 2,3-dinor Thromboxane B2-d9 is the most effective strategy to compensate for these matrix effects. Because the deuterated internal standard is chemically identical to the analyte, it co-elutes from the liquid chromatograph and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the variability introduced by matrix effects is effectively normalized, thereby ensuring the accuracy and precision of the results. The validation process involves analyzing multiple batches of blank matrix from different sources to confirm that no endogenous components interfere with the detection of either the analyte or the internal standard.
Role of 2,3 Dinor Thromboxane B2 As a Biomarker in Experimental Research Models
Elucidation of Thromboxane (B8750289) A2 Biosynthesis in Vivo in Research Settings
The measurement of urinary 2,3-dinor Thromboxane B2 is a cornerstone of in vivo research into the biosynthesis of Thromboxane A2. nih.gov TXA2 is a potent mediator involved in numerous physiological and pathological processes, including hemostasis and atherothrombosis. nih.govresearchgate.net It is the primary cyclooxygenase (COX) product of arachidonic acid in human platelets. researchgate.netmdpi.com
By quantifying the levels of 2,3-dinor Thromboxane B2 and another major metabolite, 11-dehydro-Thromboxane B2, in urine, scientists can reliably estimate the rate of endogenous TXA2 production. researchgate.netnih.gov This method bypasses the issue of artificial platelet activation that can occur during blood sample collection, which would otherwise lead to falsely elevated plasma TXB2 levels. nih.govnih.gov Studies have demonstrated that under normal physiological conditions, the dinor metabolite in urine predominantly reflects TXA2 biosynthesis by platelets. nih.gov This makes it an invaluable tool for understanding the dynamics of the thromboxane pathway in various disease states and in response to pharmacological interventions.
Assessment of Platelet Activation in Animal and In Vitro Systems
Urinary 2,3-dinor Thromboxane B2 is widely regarded as a non-invasive index of platelet activation in vivo. nih.govresearchgate.net Since platelets are a primary source of TXA2, elevated levels of its metabolites are indicative of increased platelet activity. nih.govwikipedia.org This is crucial in preclinical research for evaluating conditions associated with platelet hyperactivity or for testing the efficacy of antiplatelet therapies.
In animal models, the assessment of thromboxane generation varies significantly between species. A study measuring serum Thromboxane B2 generated during blood clotting in several domestic animal species found substantial differences. For instance, dogs exhibited the highest concentrations, while sheep had the lowest, indicating that platelets from different species possess a different inherent capacity to produce thromboxane under stimulation. nih.gov Such findings underscore the importance of establishing species-specific baselines when using 2,3-dinor Thromboxane B2 as a biomarker for platelet activation in animal research.
Investigation of Thromboxane Pathway Dynamics in Various Research Contexts
The application of 2,3-dinor Thromboxane B2 as a biomarker extends across a wide range of research fields, providing critical insights into the role of the thromboxane pathway in diverse pathological processes.
The thromboxane pathway is closely linked with inflammation. nih.govaacrjournals.org Research in this area utilizes 2,3-dinor Thromboxane B2 to monitor inflammatory states, as platelet activation is a key component of many inflammatory responses. For example, in studies of COVID-19 patients, levels of pro-inflammatory eicosanoids, including Thromboxane B2, were analyzed in granulocytes to understand the inflammatory signaling in severe disease. researchgate.net The measurement of 2,3-dinor Thromboxane B2 provides a systemic view of this process, reflecting the interplay between platelet activation and inflammation. nih.govaacrjournals.org
In the field of cardiovascular research, measuring urinary 2,3-dinor Thromboxane B2 has provided significant evidence for the role of platelets in cardiovascular diseases. nih.gov Episodic increases in the excretion of this metabolite have been detected in patients with unstable angina, suggesting recurrent platelet activation at the site of fissured atherosclerotic plaques. nih.gov Similarly, transiently enhanced TXA2 biosynthesis is observed during percutaneous transluminal coronary angioplasty. nih.gov
Research has also established a link between elevated thromboxane biosynthesis and hypercholesterolemia. ahajournals.orgahajournals.org Studies have shown that patients with type IIa hypercholesterolemia have significantly higher urinary excretion of thromboxane metabolites, which correlates with total plasma cholesterol levels. ahajournals.orgahajournals.org Furthermore, elevated systemic TXA2 generation, as measured by urinary metabolites, is associated with an increased risk of developing heart failure. nih.gov
Below is a table summarizing key findings in cardiovascular research using thromboxane metabolite measurements.
| Research Area | Key Findings | Associated Metabolites | Citations |
| Unstable Angina | Episodic increases in metabolite excretion, indicating repeated platelet activation. | 2,3-dinor-TXB2, 11-dehydro-TXB2 | nih.gov |
| Acute Myocardial Infarction | Higher levels of metabolites in patients with atherothrombotic MI. | 11-dehydro-2,3-dinor-TxB2 | johnshopkins.edu |
| Hypercholesterolemia | Enhanced TXA2 biosynthesis correlated with plasma cholesterol levels. | 2,3-dinor-TXB2, 11-dehydro-TXB2 | ahajournals.orgahajournals.org |
| Heart Failure | Elevated metabolite levels associated with increased risk of developing HF. | Urinary TXB2 Metabolites | nih.gov |
This table is interactive. You can sort and filter the data.
The measurement of 2,3-dinor Thromboxane B2 has also proven valuable in nephrology research. A study on cyclosporin (B1163) A-induced nephrotoxicity in rats found a significant increase in the urinary excretion of both Thromboxane B2 and 2,3-dinor-Thromboxane B2. nih.gov The findings suggested that the elevated 2,3-dinor-Thromboxane B2 was a consequence of intrarenal platelet and macrophage activation, likely triggered by drug-induced endothelial damage within the glomeruli. nih.gov
Conversely, it is important to note that renal function itself can influence the urinary excretion of this biomarker. nih.gov Research has shown that urinary levels of thromboxane metabolites are proportional to the estimated glomerular filtration rate (eGFR). nih.gov Therefore, in studies involving subjects with impaired or fluctuating renal function, adjusting the biomarker data for eGFR is critical to accurately reflect systemic TXA2 generation and improve the prognostic performance of the measurement. nih.gov
Urinary 2,3-dinor Thromboxane B2 has been identified as a key Biomarker of Potential Harm (BoPH) in the context of tobacco product research. nih.govaacrjournals.org BoPH are used to assess the potential health risks of different tobacco products, including modified-risk tobacco products (MRTPs), in the absence of long-term epidemiological data. nih.govaacrjournals.org
It is well-established that smokers have elevated levels of thromboxane metabolites, reflecting increased platelet activation. nih.gov Research studies have consistently demonstrated that when smokers switch from combustible cigarettes to non-combustible products (such as oral smokeless tobacco or electronic nicotine (B1678760) delivery systems) or cease smoking altogether, their urinary levels of 2,3-dinor Thromboxane B2 are significantly reduced. nih.govaacrjournals.org In one study, switching to abstinence or non-combustible products resulted in reduced 2,3-d-TXB2 levels within five days. nih.govaacrjournals.org Another 14-day smoking abstinence study confirmed that these levels decline rapidly after quitting. nih.gov
The following table presents data on the changes in urinary 2,3-dinor Thromboxane B2 levels in smokers who switched to different products or abstained.
| Study Group | Change in 2,3-dinor-TXB2 Levels | Duration | Citations |
| Switch to Abstinence | Reduced | 5 Days | nih.govaacrjournals.org |
| Switch to Non-Combustible Products | Reduced | 5 Days | nih.govaacrjournals.org |
| Dual Use (Combustible + Non-Combustible) | Reduced | 5 Days | nih.govaacrjournals.org |
| Continued Smoking Abstinence | Rapid Decline | 14 Days | nih.gov |
This table is interactive. You can sort and filter the data.
These findings establish urinary 2,3-dinor Thromboxane B2, often in combination with other biomarkers like Leukotriene E4, as a valuable tool for discriminating between users of different tobacco products and for assessing the harm reduction potential of MRTPs from a regulatory perspective. nih.govaacrjournals.org
Research Applications of 2,3 Dinor Thromboxane B2 D9 As a Tool Compound
Quantitative Analysis of Endogenous 2,3-dinor Thromboxane (B8750289) B2 in Preclinical and Basic Science Studies
In preclinical and basic science research, 2,3-dinor Thromboxane B2-d9 is indispensable for the accurate measurement of endogenous 2,3-dinor TXB2 levels in various biological matrices, particularly urine. nih.gov The principle of its application lies in the stable isotope dilution method, commonly employed with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comnih.gov
During analysis, a known quantity of 2,3-dinor TXB2-d9 is added to a biological sample at an early stage of processing. This "internal standard" co-purifies with the endogenous 2,3-dinor TXB2 throughout the extraction and derivatization steps. nih.gov Because the deuterated standard is chemically identical to the endogenous analyte but has a different mass due to the nine deuterium (B1214612) atoms, the mass spectrometer can distinguish between the two. caymanchem.com Any sample loss during preparation will affect both the analyte and the standard equally, allowing the ratio of the endogenous compound to the known amount of the internal standard to be used for precise quantification. This corrects for procedural variations and ensures high accuracy and reproducibility. nih.gov
This quantitative approach is fundamental for assessing whole-body TXA2 production, as 2,3-dinor TXB2 is a major, stable urinary metabolite of this pathway. semanticscholar.orgnih.gov For instance, studies in healthy volunteers have utilized this methodology to establish baseline excretion rates. In one study, the median urinary excretion of 2,3-dinor TXB2 was determined to be 10.3 ng/hour. caymanchem.comnih.gov Such baseline data are crucial for comparison in studies investigating pathological conditions or drug effects.
Table 1: Baseline Excretion of Thromboxane Metabolites in Healthy Male Volunteers
| Metabolite | Median Excretion Rate (ng/hour) | Range (ng/hour) |
| 2,3-dinor Thromboxane B2 | 10.3 | 4.5 - 24 |
| Thromboxane B2 | 2.8 | 0.5 - 7.3 |
| Data sourced from Lawson, J.A., et al. (1985). nih.gov |
Evaluation of Thromboxane Synthase Inhibitors and Modulators in Experimental Models
This compound plays a pivotal role in the preclinical and clinical evaluation of compounds that inhibit or modulate thromboxane synthase, the enzyme responsible for producing TXA2. pharmacologyeducation.org By accurately measuring changes in the urinary levels of 2,3-dinor TXB2, researchers can determine the efficacy and selectivity of these inhibitors. nih.gov
A significant reduction in the excretion of 2,3-dinor TXB2 following the administration of a test compound indicates successful inhibition of thromboxane synthase. For example, in a study investigating the effects of ridogrel, a combined thromboxane synthase inhibitor and receptor antagonist, its administration in patients with essential hypertension led to a dramatic decrease in urinary 2,3-dinor-thromboxane B2 excretion compared to a placebo. nih.gov The use of 2,3-dinor TXB2-d9 as an internal standard would have been crucial for the precision of these measurements.
This application allows for a clear pharmacodynamic assessment, demonstrating that the drug is engaging its target and producing the desired biochemical effect. Furthermore, by concurrently measuring other eicosanoids, researchers can assess the selectivity of the inhibitor. For instance, some studies have shown that thromboxane synthase inhibitors can increase the biosynthesis of prostacyclin, another eicosanoid with opposing physiological effects to TXA2. nih.govnih.gov
Table 2: Effect of Ridogrel on Urinary Eicosanoid Metabolite Excretion (ng/g creatinine)
| Metabolite | Placebo (Mean +/- SEM) | Ridogrel (Mean +/- SEM) | p-value |
| 2,3-dinor-thromboxane B2 | 279 +/- 28 | 21 +/- 6 | < .0001 |
| Thromboxane B2 | 39 +/- 9 | 14 +/- 4 | < .05 |
| 2,3-dinor-6-oxo-prostaglandin F1α | 146 +/- 11 | 184 +/- 20 | < .05 |
| 6-oxo-prostaglandin F1α | 58 +/- 6 | 86 +/- 9 | < .05 |
| Data sourced from Riess, H., et al. (1991). nih.gov |
Elucidation of Eicosanoid Metabolic Profiles in Diverse Biological Systems
The role of this compound extends to broader investigations of eicosanoid metabolism. Eicosanoids are a large family of signaling molecules involved in inflammation and various physiological processes, and their metabolic pathways are complex and interconnected. hmdb.canih.govnih.gov Comprehensive analysis of multiple eicosanoid metabolites, known as metabolic profiling or metabolomics, provides a systemic snapshot of inflammatory and physiological states. nih.gov
In these large-scale analyses, which quantify dozens of eicosanoid metabolites simultaneously, a suite of deuterated internal standards, including 2,3-dinor TXB2-d9, is essential for accurate quantification. nih.gov This allows researchers to build detailed metabolic profiles from biological fluids like urine and plasma. nih.gov
By comparing these profiles across different experimental conditions or patient populations (e.g., asthma, diabetes, or atherosclerosis), scientists can identify shifts in specific metabolic pathways. hmdb.canih.govnih.govnih.gov For example, elevated levels of 2,3-dinor TXB2 relative to other metabolites might indicate increased platelet activation characteristic of certain cardiovascular diseases. hmdb.canih.gov This approach is powerful for discovering biomarkers, understanding disease mechanisms, and identifying potential new therapeutic targets within the complex eicosanoid network. nih.govnih.gov
Contribution to Studies on Drug Metabolism and Pharmacodynamics in Research Settings
This compound is a key tool for investigating the pharmacodynamics of drugs that affect the cyclooxygenase (COX) pathways, such as non-steroidal anti-inflammatory drugs (NSAIDs). The measurement of urinary 2,3-dinor TXB2 serves as a reliable biomarker for the in vivo effect of these drugs on TXA2 synthesis. nih.gov
For example, the well-established mechanism of action for aspirin (B1665792) involves the irreversible inhibition of the COX enzyme, which in platelets leads to a profound and lasting reduction in TXA2 production. wikipedia.orgnih.gov Studies have demonstrated that administering even low doses of aspirin causes a pronounced reduction in the urinary excretion of 2,3-dinor-TxB2. nih.govnih.gov Similarly, other NSAIDs like indomethacin (B1671933) also reduce the excretion of this metabolite, confirming their inhibitory effect on the pathway. nih.gov
By using 2,3-dinor TXB2-d9 as an internal standard to quantify these changes accurately, researchers can assess the potency, duration of action, and dose-response of various drugs. This information is critical in preclinical drug development and in clinical studies designed to understand how existing drugs work and to optimize their use. nih.gov
Future Directions and Emerging Research Frontiers
Integration of 2,3-dinor Thromboxane (B8750289) B2-d9 Analysis with Advanced Lipidomics and Multi-Omics Approaches
The integration of 2,3-dinor Thromboxane B2-d9 analysis into broader lipidomics and multi-omics platforms represents a significant leap forward in understanding complex biological systems. By combining lipidomics with genomics, transcriptomics, and proteomics, researchers can construct a more holistic picture of the metabolic pathways influencing and influenced by thromboxane A2 activity. nih.gov
Advanced lipidomics, utilizing high-performance liquid chromatography-mass spectrometry (HPLC-MS), allows for the comprehensive profiling of a wide array of lipid species, including various eicosanoids. researchgate.net The use of this compound as an internal standard in these analyses is crucial for ensuring the accuracy and reproducibility of the quantification of its non-deuterated counterpart. vulcanchem.com This precision is vital when correlating fluctuations in thromboxane metabolism with changes in gene expression or protein levels.
Multi-omics studies have the potential to uncover novel biomarkers and therapeutic targets. For instance, by correlating levels of 2,3-dinor Thromboxane B2 with transcriptomic data from diseased tissues, it may be possible to identify specific genes that regulate thromboxane synthesis and are implicated in disease progression. These integrated approaches are essential for moving beyond simple correlations to a deeper understanding of the causal relationships within biological networks. nih.gov
Development of High-Throughput and Miniaturized Analytical Platforms for Eicosanoid Research
The demand for more efficient and sensitive analytical methods has driven the development of high-throughput and miniaturized platforms for eicosanoid research. These technologies are critical for enabling large-scale studies and for analyzing samples with limited volumes.
High-throughput methods, often employing ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), can simultaneously quantify a large number of eicosanoids, including 2,3-dinor Thromboxane B2, in a single run. nih.govnih.gov This capability is invaluable for clinical research and drug discovery, where the rapid screening of many samples is often required. The use of scheduled multiple reaction monitoring (sMRM) further enhances the number of analytes that can be monitored. researchgate.net
Miniaturization of analytical platforms, such as the development of micro- and nano-flow liquid chromatography systems, offers the potential for increased sensitivity. nih.gov This is particularly advantageous when analyzing precious or minute samples, such as those from pediatric patients or microdialysis studies. These miniaturized systems, when coupled with mass spectrometry, can achieve lower limits of detection, allowing for the quantification of low-abundance eicosanoids. nih.gov
The following table provides an overview of various analytical platforms used in eicosanoid research:
| Analytical Platform | Key Features | Throughput | Sensitivity | Sample Volume |
| GC-MS | Gas Chromatography-Mass Spectrometry | Moderate | High | Moderate |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | High | Very High | Low to Moderate |
| UPLC-MS/MS | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry | Very High | Very High | Low |
| Micro-LC-MS | Micro-flow Liquid Chromatography-Mass Spectrometry | Moderate | High | Very Low |
| Nano-LC-MS | Nano-flow Liquid Chromatography-Mass Spectrometry | Low to Moderate | Extremely High | Extremely Low |
Expanding the Scope of 2,3-dinor Thromboxane B2 Research in Novel Experimental Models
To further elucidate the role of thromboxane A2 in health and disease, research involving 2,3-dinor Thromboxane B2 is expanding into novel experimental models. These models provide valuable insights that may not be obtainable from traditional cell culture or animal studies.
Organ-on-a-chip technologies, for example, offer a more physiologically relevant environment for studying cellular interactions and drug responses. By incorporating vascular endothelial cells and platelets into a microfluidic device, researchers can create a model of a blood vessel to study the effects of various stimuli on thromboxane production in a controlled setting.
The use of genetically modified animal models also continues to be a cornerstone of thromboxane research. Mice with targeted deletions or overexpression of enzymes involved in the thromboxane pathway, such as cyclooxygenases or thromboxane synthase, provide a powerful tool for dissecting the specific roles of these proteins. mdpi.com The analysis of 2,3-dinor Thromboxane B2 in urine from these animals can serve as a non-invasive biomarker of in vivo thromboxane A2 synthesis. nih.gov
Addressing Unanswered Questions in Thromboxane Metabolism and its Regulatory Mechanisms in Research Contexts
Despite significant advances, many questions regarding thromboxane metabolism and its regulation remain. Future research utilizing precise analytical techniques, including the use of this compound, will be crucial in addressing these knowledge gaps.
One area of active investigation is the interplay between different eicosanoid pathways. The balance between pro-thrombotic thromboxanes and anti-thrombotic prostacyclins is critical for maintaining vascular homeostasis. nih.gov Understanding the factors that shift this balance is a key area of research with significant clinical implications.
Finally, the precise mechanisms that regulate the expression and activity of enzymes in the thromboxane pathway are not fully understood. mdpi.com Further research into the transcriptional and post-translational regulation of these enzymes could reveal new targets for therapeutic intervention.
The following table summarizes some of the key unanswered questions in thromboxane research:
| Research Question | Significance | Potential Research Approach |
| What are the precise regulatory mechanisms governing the expression and activity of thromboxane synthase? | Understanding these mechanisms could lead to the development of more targeted therapies to modulate thromboxane production. | Genetic and epigenetic studies, analysis of post-translational modifications. |
| How does the balance between thromboxane and other eicosanoids, such as prostacyclins, shift in different disease states? | This balance is crucial for vascular health, and understanding its dysregulation could provide insights into disease pathogenesis. | Comprehensive lipidomic profiling in various disease models. |
| What is the relative contribution of different cell types to systemic thromboxane levels in various physiological and pathological conditions? | Identifying the primary cellular sources of thromboxane could inform the development of cell-type specific therapies. | Use of cell-specific knockout animal models and advanced imaging techniques. |
| What are the downstream signaling pathways activated by thromboxane A2 in different cell types beyond platelet aggregation? | Thromboxane A2 has diverse biological effects, and a better understanding of its signaling could reveal novel functions. | Phosphoproteomics and other systems biology approaches. |
Q & A
Q. What analytical methods are recommended for quantifying 2,3-dinor Thromboxane B2-d9 in biological samples?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold standards. GC-MS protocols involve extraction using bonded-phase phenylboronic acid columns, purification, and derivatization (e.g., methylation or silylation) to enhance volatility and sensitivity . LC-MS avoids derivatization but requires optimized mobile phases to resolve isomers. Deuterated internal standards, such as 2,3-dinor TXB2-d9, improve accuracy via isotopic dilution . For urine, solid-phase extraction and β-glucuronidase treatment are critical to hydrolyze conjugated metabolites .
Q. How does this compound function as an internal standard in thromboxane research?
Its structural similarity to endogenous thromboxane metabolites (e.g., 11-dehydro-2,3-dinor TXB2) ensures comparable extraction efficiency and ionization properties. The deuterium label (d9) creates a distinct mass shift in MS detection, enabling precise quantification without interference from endogenous analogs . This is critical for normalizing matrix effects in complex biological fluids like urine or plasma .
Q. What enzymatic pathways produce this compound from thromboxane B2 (TXB2)?
TXB2 undergoes β-oxidation in the liver, shortening the side chain by two carbons to form 2,3-dinor TXB2. Subsequent dehydrogenation by cytosolic aldehyde dehydrogenase (ALDH) generates 11-dehydro-2,3-dinor TXB2, a stable urinary metabolite . The deuterated form (d9) is synthesized with isotopic labels to track these transformations in tracer studies .
Q. What storage and handling protocols are essential for maintaining this compound stability?
Store lyophilized powder at -20°C; reconstituted solutions in DMSO or ethanol should be aliquoted to avoid freeze-thaw cycles. Degradation occurs rapidly at room temperature due to oxidation—use antioxidant stabilizers (e.g., BHT) in aqueous buffers and purge vials with inert gas .
Advanced Research Questions
Q. How do discrepancies in urinary metabolite recovery arise across studies, and how can they be resolved?
Variations in β-oxidation efficiency, extraction methods (e.g., solid-phase vs. liquid-liquid), and derivatization protocols contribute to inconsistencies. For example, bonded-phase phenylboronic acid columns yield higher purity than traditional C18 columns but require pH optimization . Cross-validation using deuterated standards and harmonized protocols (e.g., β-glucuronidase incubation time) improves inter-study comparability .
Q. What statistical approaches are appropriate for analyzing thromboxane metabolite data in longitudinal studies?
Use Welch’s t-test for unequal variances in small datasets and ANOVA with Bonferroni correction for multi-group comparisons. Non-parametric tests (e.g., Mann-Whitney) are suitable for non-normal distributions. Normalize data to creatinine or specific gravity for urinary metabolites to account for dilution effects .
Q. How can 2,3-dinor TXB2-d9 be applied to study thromboxane signaling in cancer progression?
Thromboxane metabolites correlate with tumor angiogenesis and metastasis. In glioma models, thromboxane synthase inhibitors reduce invasion by suppressing TXA2 production. Use deuterated standards to quantify pathway activity in tumor microenvironments via LC-MS/MS, paired with immunohistochemistry for thromboxane receptor localization .
Q. What experimental models are suitable for investigating the role of thromboxane metabolites in diabetic complications?
Streptozotocin-induced diabetic rats exhibit elevated 2,3-dinor TXB2 levels, linked to renal and retinal vascular dysfunction. Surgical tendon overuse models in rats show 5.2-fold increases in 11-dehydro-2,3-dinor TXB2, reflecting thromboxane-driven inflammation . Combine these with genetic knockout models (e.g., thromboxane receptor-null mice) to dissect mechanistic pathways .
Q. How do isotopic impurities in deuterated standards affect quantification accuracy?
Impurities >1% in d9-labeled compounds can skew mass spectrometry results. Validate standards via high-resolution MS to confirm isotopic purity (≥99%) and adjust calibration curves to account for minor peaks . Cross-check with non-deuterated analogs to rule out interference .
Q. What are the challenges in correlating thromboxane metabolite levels with clinical outcomes?
Thromboxanes have short half-lives (e.g., TXA2: ~30 seconds), making direct measurement impractical. Instead, quantify stable metabolites like 11-dehydro-2,3-dinor TXB2 in urine. However, inter-individual variability in ALDH activity and renal clearance requires large cohort studies and multivariate adjustment for confounders (e.g., smoking, NSAID use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
